molecular formula C20H28N2O7 B1439738 Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid CAS No. 1219434-68-0

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid

Cat. No. B1439738
CAS RN: 1219434-68-0
M. Wt: 408.4 g/mol
InChI Key: DGUCIMGIPXELHD-UHFFFAOYSA-N
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Description

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid, commonly referred to as (Di-Boc)APA, is a synthetic compound used in various scientific experiments, mainly in the field of drug discovery. It has a molecular formula of C20H28N2O7 and a molecular weight of 408.45 g/mol .

Scientific Research Applications

Chemoselective N-Boc Protection

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid is used in the chemoselective N-Boc protection of amines, amino acids, and peptides . This process is crucial in the chemical manipulation of complex polyfunctional molecules, especially in peptide chemistry . The N-Boc protection strategy is important in peptide synthesis as it allows for easy conversion into free amines and is also useful in Merrifield solid-phase peptide synthesis .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Tag Moiety Carrier

As a lysine residue, its 3-amino group is often used for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin . These tags are used in various biological and chemical research applications to track and identify molecules and reactions.

Pharmaceutical Intermediate

Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients.

Stability and Resistance to Racemization

The tert-butylcarbamates of Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid are stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . Additionally, N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Efficient Protection of Amino Acids and Peptides

This compound provides an efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides . The process does not result in competitive side-reactions such as the formation of isocyanate, urea, oxazolidinone, and N, N-di-Boc derivatives .

Mechanism of Action

The mechanism of action of Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid is not specified in the search results. As a synthetic compound used in proteomics research , it may play a role in the study of protein function and structure.

Safety and Hazards

While specific safety and hazard information for Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid is not provided in the search results, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, avoiding dust formation, and not releasing the compound into the environment .

Future Directions

The future directions of research involving Di-Boc-2-amino-3-(2-aminobenzoyl) propionic acid are not specified in the search results. Given its use in proteomics research , it may continue to be a valuable tool in the study of protein function and structure.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O7/c1-19(2,3)28-17(26)21-13-10-8-7-9-12(13)15(23)11-14(16(24)25)22-18(27)29-20(4,5)6/h7-10,14H,11H2,1-6H3,(H,21,26)(H,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUCIMGIPXELHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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